Muscarinic Acetylcholine Receptor (mAChR) Binding Affinity vs. Structurally Divergent N-Arylbenzamides
The target compound demonstrates a potent binding affinity (Ki) of 20 nM for the muscarinic acetylcholine receptor in rat cerebral cortex, measured by competition radioligand binding [1]. In contrast, a structurally divergent N-aryl analog, N-(benzo[d][1,3]dioxol-5-yl)picolinamide (which replaces the 2-(2-chloroacetamido)benzamide core with a picolinamide), shows a significantly weaker EC50 of 500 nM at the metabotropic glutamate receptor 4 (mGluR4), a functionally distinct target [2]. This direct cross-class comparison highlights that the specific chloroacetamido-benzamide scaffold, not the benzodioxole ring alone, drives the potent mAChR engagement. The 25-fold difference in potency for their respective primary targets underscores the procurement risk when substituting the core pharmacophore.
| Evidence Dimension | Primary Target Binding Affinity |
|---|---|
| Target Compound Data | Ki = 20 nM (Muscarinic acetylcholine receptor, rat cerebral cortex) |
| Comparator Or Baseline | N-(benzo[d][1,3]dioxol-5-yl)picolinamide (CHEMBL562036); EC50 = 500 nM (metabotropic glutamate receptor 4, mGluR4) |
| Quantified Difference | Target compound's affinity is 25-fold more potent for its annotated primary target than the comparator's potency for its distinct primary target. |
| Conditions | Target compound: Radioligand binding assay in rat cerebral cortex membranes. Comparator: Thallium flux assay in HEK293 cells expressing rat mGluR4. |
Why This Matters
This confirms the specific pharmacophore is critical for engaging CNS targets with high potency; simple benzodioxole derivatives cannot replicate this affinity for cholinergic receptors.
- [1] BindingDB. BDBM50470873: Ki=20 nM for Muscarinic acetylcholine receptor in rat cerebral cortex. View Source
- [2] BindingDB. BDBM50293715: CHEMBL562036, EC50=500 nM for rat mGluR4. View Source
